molecular formula C24H22N4O6 B2471977 N,N'-([1,1'-biphenyl]-4,4'-diyl)bis(2-(2,5-dioxopyrrolidin-1-yl)acetamide) CAS No. 476318-12-4

N,N'-([1,1'-biphenyl]-4,4'-diyl)bis(2-(2,5-dioxopyrrolidin-1-yl)acetamide)

Cat. No. B2471977
CAS RN: 476318-12-4
M. Wt: 462.462
InChI Key: OSDHOQKZAOFVLA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains two pyrrolidin-2-one (or pyrrolidone) groups attached to a biphenyl group via acetamide linkages . Pyrrolidone is a common motif in pharmaceuticals and other biologically active compounds, while biphenyls are often used in the synthesis of various polymers and pharmaceuticals .


Synthesis Analysis

While the exact synthesis pathway for this compound isn’t available, similar compounds are often synthesized through cross-coupling reactions such as the Buchwald–Hartwig reaction . This reaction is commonly used to couple aryl halides with amines .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the biphenyl and pyrrolidone groups. These might confer properties such as planarity, rigidity, and potential for hydrogen bonding .

Scientific Research Applications

Mechanism of Action

Target of Action

It’s known that similar compounds with 2,5-dioxopyrrolidin-1-yl groups can react with proteins, specifically targeting lysine residues .

Mode of Action

The compound likely interacts with its targets through a process known as protein crosslinking. This involves the formation of covalent bonds between different protein molecules, often mediated by reactive groups on the crosslinking agent. In the case of this compound, the 2,5-dioxopyrrolidin-1-yl groups can react with lysine residues on proteins, leading to the formation of crosslinks .

Pharmacokinetics

Similar compounds have shown high metabolic stability on human liver microsomes , which suggests that this compound may also have favorable pharmacokinetic properties.

Action Environment

Environmental factors such as pH and temperature could potentially influence the compound’s action, efficacy, and stability. For instance, the reactivity of the 2,5-dioxopyrrolidin-1-yl groups towards proteins could be affected by the pH of the environment

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research could potentially explore the synthesis, characterization, and potential applications of this compound. Given the presence of the biphenyl and pyrrolidone groups, it could be of interest in various fields such as pharmaceuticals, organic electronics, and materials science .

properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[4-[4-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]phenyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O6/c29-19(13-27-21(31)9-10-22(27)32)25-17-5-1-15(2-6-17)16-3-7-18(8-4-16)26-20(30)14-28-23(33)11-12-24(28)34/h1-8H,9-14H2,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDHOQKZAOFVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)CN4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-([1,1'-biphenyl]-4,4'-diyl)bis(2-(2,5-dioxopyrrolidin-1-yl)acetamide)

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